molecular formula C8H9NO3 B1342353 2-(4-Hydroxyphenoxy)acetamide CAS No. 22446-14-6

2-(4-Hydroxyphenoxy)acetamide

Cat. No. B1342353
CAS RN: 22446-14-6
M. Wt: 167.16 g/mol
InChI Key: ILQRFDNWRGPIBB-UHFFFAOYSA-N
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Description

“2-(4-Hydroxyphenoxy)acetamide” is a compound with the molecular formula C8H9NO3 . It has a molecular weight of 167.16 g/mol . The IUPAC name for this compound is 2-(4-hydroxyphenoxy)acetamide .


Synthesis Analysis

There are several papers that discuss the synthesis and pharmacological activities of phenoxy acetamide and its derivatives . These studies use various chemical techniques and computational chemistry applications to study the utilization of drugs and their biological effects .


Molecular Structure Analysis

The molecular structure of “2-(4-Hydroxyphenoxy)acetamide” includes a phenol group (hydroxyphenoxy) and an acetamide group . The InChI string representation of the molecule is InChI=1S/C8H9NO3/c9-8(11)5-12-7-3-1-6(10)2-4-7/h1-4,10H,5H2,(H2,9,11) .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(4-Hydroxyphenoxy)acetamide” are not mentioned in the available resources, there are studies that discuss the chemical reactions of phenoxy acetamide and its derivatives .


Physical And Chemical Properties Analysis

The compound “2-(4-Hydroxyphenoxy)acetamide” has several computed properties. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 3 . The topological polar surface area is 72.6 Ų . The compound is covalently bonded and has a complexity of 152 .

Scientific Research Applications

Chemoselective Synthesis

N-(2-Hydroxyphenyl)acetamide serves as an intermediary in the synthesis of antimalarial drugs. Its chemoselective monoacetylation from 2-aminophenol, employing immobilized lipase (Novozym 435) as a catalyst, showcases its utility in drug synthesis. This process emphasizes the chemoselective acetylation of the amino group, highlighting the importance of choosing the right acyl donor, with vinyl acetate emerging as the optimal choice due to its irreversibility and kinetic control over the reaction. This process not only contributes to antimalarial drug production but also illustrates the compound's role in facilitating kinetically controlled syntheses in pharmaceutical chemistry Magadum & Yadav, 2018.

Photocatalytic Degradation

The compound's involvement in the photocatalytic degradation of pharmaceuticals, specifically paracetamol (N-(4-hydroxyphenyl)acetamide), underlines its environmental significance. Utilizing TiO2 nanoparticles, this degradation process not only efficiently breaks down paracetamol under UV light but also significantly impacts the treatment and disposal of pharmaceutical waste. The study provides insights into optimal conditions for photocatalytic reactions, revealing the potential for employing this compound in environmental remediation efforts aimed at mitigating pollution from pharmaceutical residues Jallouli et al., 2017.

Impurity Determination

A novel application in pharmaceutical analysis involves the determination of 4-aminophenol impurities in paracetamol (N-(4-hydroxyphenyl)-acetamide) using proton nuclear magnetic resonance (1H-NMR) spectroscopy. This method, supported by Bayesian regularized neural network regression, offers a fast, simple, and sufficiently sensitive approach for identifying pharmaceutical impurities. It underscores the compound's role in enhancing the quality control and safety of pharmaceutical products Forshed, Andersson, & Jacobsson, 2002.

Anticancer, Anti-inflammatory, and Analgesic Activities

The synthesis of 2-(substituted phenoxy) acetamide derivatives has demonstrated potential anticancer, anti-inflammatory, and analgesic activities. This area of research opens new avenues for developing therapeutic agents based on the chemical framework of 2-(4-Hydroxyphenoxy)acetamide. Compounds showing significant activity in these areas highlight the compound's versatility and potential in drug discovery and development for treating various ailments Rani, Pal, Hegde, & Hashim, 2014.

Future Directions

The literature suggests that there is potential for chemists to design new derivatives of phenoxy acetamide and its derivatives that could be successful agents in terms of safety and efficacy . This could enhance the quality of life and open up new avenues in medicinal chemistry .

properties

IUPAC Name

2-(4-hydroxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c9-8(11)5-12-7-3-1-6(10)2-4-7/h1-4,10H,5H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQRFDNWRGPIBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30606579
Record name 2-(4-Hydroxyphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxyphenoxy)acetamide

CAS RN

22446-14-6
Record name 2-(4-Hydroxyphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
E Bermejo, A Zapardiel, JA Perez-Lopez… - Journal of …, 2000 - Elsevier
The electrochemical oxidation of mefexamide N-[2-(diethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide was investigated using cyclic, linear scan and rotating disk voltammetry at …
AM Jordan, TH Khan, H Malkin, HMI Osborn… - Bioorganic & medicinal …, 2001 - Elsevier
Evaluation of second generation prodrugs for MDEPT, by oximetry, has highlighted structural properties that are advantageous and disadvantageous for efficient oxidation using …
CTC Dashboard - pdfs.semanticscholar.org
EPA CompTox Chemicals Dashboard Page 1 teles (00000002266332 Non-targeted analysis supported by data and CheminfOrmatiCS Clelivered Via the US EPA CompTox Chemicals …
Number of citations: 4 pdfs.semanticscholar.org
V HAMEL - 2019 - archipel.uqam.ca
La réalisation de ce projet d'envergure n'aurait pas été possible sans l'aide du professeur Sylvain Canesi à qui je tiens particulièrement à offrir mes plus sincères remerciements. Je suis …
Number of citations: 0 archipel.uqam.ca

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